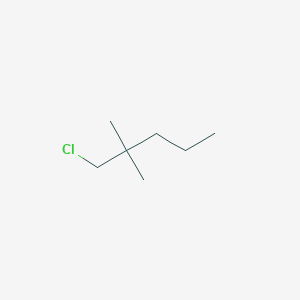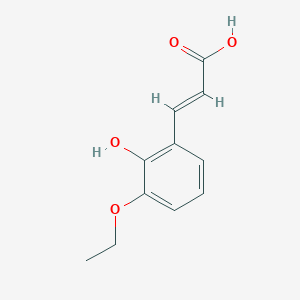![molecular formula C8H17NO2 B13172905 2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a methoxypropanol moiety. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol involves several steps, typically starting with the preparation of the cyclopropyl group. One common method is the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation . The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as the use of catalytic hydrogenation and protection-deprotection strategies, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclopropyl-containing compounds on biological systems.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The cyclopropyl group may confer stability or reactivity, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol
- 2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and stability, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclopropyl]-1-methoxypropan-2-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(10,6-11-2)8(5-9)3-4-8/h10H,3-6,9H2,1-2H3 |
Clé InChI |
XOANGTGFKSPXNV-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)(C1(CC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


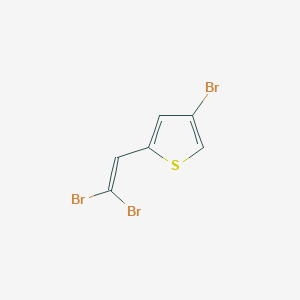

methyl}phenol](/img/structure/B13172831.png)
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
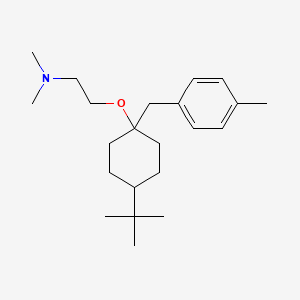

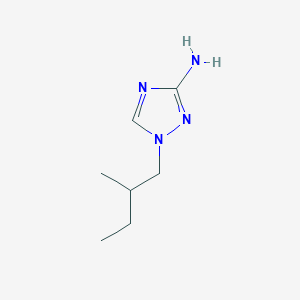
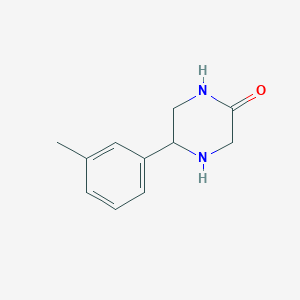
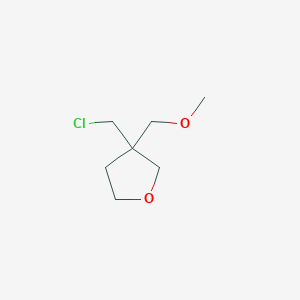
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
